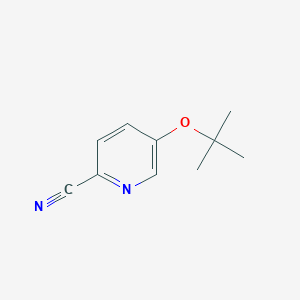

5-(tert-Butoxy)picolinonitrile

説明

5-(tert-Butoxy)picolinonitrile is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It is used for research purposes and is available for purchase from various suppliers .

Molecular Structure Analysis

The molecular structure of this compound consists of a picolinonitrile group (a pyridine ring with a nitrile group at the 2-position) and a tert-butoxy group attached at the 5-position .科学的研究の応用

Optoelectronic Properties in Polymer Devices

A picolinic acid derivative bearing an 1,3,4-oxadiazole unit and its bicyclometalated iridium complex were synthesized for use in polymer light-emitting devices. This complex exhibited improved optoelectronic properties, suggesting potential applications in the development of advanced light-emitting materials (Xiao et al., 2009).

Electrochemical, Electrical and Gas Sensing Properties

A novel tert-butylcalix[4]arene bridged bis double-decker lutetium(III) phthalocyanine showed distinctive electrochemical properties, which were studied through cyclic voltammetry. The compound also displayed interesting electrical behavior and potential for gas sensing applications (Ceyhan et al., 2007).

Cyclopalladation and Bond Activation

An unprecedented case of cyclopalladation and (sp3)C−H bond activation was observed in the direct cyclopalladation of (S)-4-tert-butyl-2-methyl-2-oxazoline. This finding provides insights into new possibilities for bond activation and the formation of palladacycles, which are important in catalysis (Keuseman and Smoliakova et al., 2005).

Water Oxidation Catalysis

A ruthenium complex with a picolinic acid derivative was found to be an efficient catalyst for water oxidation, showcasing potential applications in light-driven water splitting technologies. This study contributes to the development of sustainable energy solutions (Duan et al., 2010).

Asymmetric Catalysis

The preparation and use of chiral-at-metal catalysts involving picolinic acid derivatives were described for asymmetric photoredox chemistry. This research demonstrates the potential for synthesizing optically active compounds using visible light and electron transfer processes (Ma et al., 2018).

Synthesis and Antioxidant Activity

New 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties, synthesized through reactions involving picolinic acid derivatives, exhibited significant antioxidant properties. This study highlights the potential of these compounds in developing new antioxidants (Shakir et al., 2014).

特性

IUPAC Name |

5-[(2-methylpropan-2-yl)oxy]pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-10(2,3)13-9-5-4-8(6-11)12-7-9/h4-5,7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPUGXMFYZITLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CN=C(C=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzylsulfanyl)-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide](/img/structure/B2856877.png)

![1-(Azepan-1-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2856881.png)

![N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2856882.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2856883.png)

![7-methoxy-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione](/img/structure/B2856885.png)

![2-(2,6-dimethylphenyl)-4-(4-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2856887.png)

![1,3-dimethyl-5-((2-methylbenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2856892.png)

![rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethylmethanesulfonate,trans](/img/structure/B2856893.png)